Methyl 3-methylisothiazole-4-carboxylate
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Description
“Methyl 3-methylisothiazole-4-carboxylate” is a biochemical compound with the molecular formula C6H7NO2S and a molecular weight of 157.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methylisothiazole-4-carboxylate” is represented by the SMILES stringCC1=NSC=C1C(O)=O
. This indicates that the compound contains a methyl group (CH3-) attached to an isothiazole ring, which is further attached to a carboxylate group. Physical And Chemical Properties Analysis
“Methyl 3-methylisothiazole-4-carboxylate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Reactivity
- Methyl 3-methylisothiazole-4-carboxylate has been used in the synthesis of various isothiazole compounds. A notable example is its reaction with primary enamines to produce different derivatives, such as methyl 5-cyano-3-methylisothiazole-4-carboxylate (Clarke, Emayan, & Rees, 1998). This process is related to Woodward’s synthesis and demonstrates the compound's utility in organic synthesis.
Derivative Formation
- Research has shown that 3-methyl-5-nitroisothiazole, a derivative of methyl 3-methylisothiazole-4-carboxylate, can be prepared and then oxidized to form various derivatives like the amide, nitrile, aldehyde, and others (Walsh & Wooldridge, 1972). This highlights its role in the synthesis of a range of chemical compounds.
Heterocyclic Chemistry Applications
- Studies have focused on the creation of 3-arylisothiazole-4-carboxylic acids, where methyl 3-methylisothiazole-4-carboxylate plays a role in the preparation of these compounds (Naito, Nakagawa, & Takahashi, 1968). These are important in heterocyclic chemistry, offering avenues for further research and application.
Pharmaceutical Applications
- Methyl 3-methylisothiazole-4-carboxylate derivatives have been synthesized and evaluated for their biological activities. For instance, derivatives containing isoxazole and isothiazole moieties have shown potential as anti-inflammatory agents (Kletskov et al., 2018). This demonstrates its importance in the development of new pharmaceutical compounds.
properties
IUPAC Name |
methyl 3-methyl-1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-5(3-10-7-4)6(8)9-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMHNLBOWDEAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methylisothiazole-4-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.